N-Methylaminophthalimide-d3
Description
N-Methylaminophthalimide-d3 is a deuterated derivative of N-Methylaminophthalimide, where three hydrogen atoms in the methyl group (–CH₃) are replaced by deuterium (–CD₃). This isotopic substitution enhances its utility in applications requiring stable isotope labeling, such as mass spectrometry-based quantification, metabolic stability studies, and pharmacokinetic research. The deuterium incorporation reduces metabolic degradation rates (due to the kinetic isotope effect) and improves detection sensitivity in analytical workflows .
Properties
Molecular Formula |
C₉H₅D₃N₂O₂ |
|---|---|
Molecular Weight |
179.19 |
Synonyms |
2-(Methyl-d3-amino)-1H-isoindole-1,3(2H)-dione; 2-(Methyl-d3-amino)isoindoline-1,3-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Deuterated Compounds
Structural and Isotopic Comparisons
The table below compares N-Methylaminophthalimide-d3 with deuterated compounds from the evidence, focusing on isotopic purity, molecular weight, and applications:
*Estimated based on phthalimide backbone (MW ~160) + methyl-d3 group (~18).
Key Observations:
- Deuterium Position: this compound and N-Methyl-d3-acetamide share deuterium substitution on the methyl group, which minimizes steric effects while maximizing isotopic stability.
- Isotopic Purity: High purity (≥98% D) is critical for minimizing background noise in analytical methods. N-Methyl-d3-acetamide’s 99% D content highlights industry standards for deuterated reagents .
Physicochemical and Functional Differences
- Metabolic Stability: Deuterated methyl groups, as in this compound, are known to slow oxidative metabolism by cytochrome P450 enzymes. This property is leveraged in deuterated drugs like Deutetrabenazine, though N-Methyl-d3-acetamide’s simpler structure may limit direct pharmacological relevance .
- Detection Sensitivity: The phthalimide core of this compound provides strong UV absorption and fluorescence, enhancing its detectability in HPLC and LC-MS compared to non-aromatic analogs like N-Methyl-d3-acetamide .
Isotopic Labeling Efficiency
Deuterated methyl groups exhibit minimal isotopic exchange under physiological conditions, making this compound a reliable tracer. For example, N-Methyl-d3-acetamide’s high isotopic purity (99% D) ensures consistency in NMR studies of protein dynamics .
Cost and Availability
Deuterated compounds are generally expensive due to synthesis complexity. For instance, N-Methyl-d3-acetamide costs JPY79,200 per 500 mg , suggesting similar pricing challenges for this compound in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
